molecular formula C18H9BrN2 B1633674 3-bromoacenaphtho[1,2-b]quinoxaline

3-bromoacenaphtho[1,2-b]quinoxaline

Cat. No.: B1633674
M. Wt: 333.2 g/mol
InChI Key: HWGCZFYFWKIEAK-UHFFFAOYSA-N
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Description

3-Bromoacenaphtho[1,2-b]quinoxaline is a halogenated derivative of acenaphtho[1,2-b]quinoxaline (C₁₈H₁₀N₂), a fused polycyclic aromatic system with a planar π-conjugated structure. The compound is characterized by a bromine atom substituted at the 3-position of the quinoxaline moiety. The bromine substituent enhances electrophilicity, influencing reactivity in Suzuki coupling reactions and interactions with biomolecules like DNA and proteins .

Properties

Molecular Formula

C18H9BrN2

Molecular Weight

333.2 g/mol

IUPAC Name

3-bromoacenaphthyleno[1,2-b]quinoxaline

InChI

InChI=1S/C18H9BrN2/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-18(12)21-15-7-2-1-6-14(15)20-17/h1-9H

InChI Key

HWGCZFYFWKIEAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=N2

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Preparation Methods

Acenaphthenequinone-1,2-Diamine Condensation

The acenaphtho[1,2-b]quinoxaline core is typically synthesized via acid-catalyzed condensation of acenaphthenequinone with o-phenylenediamine derivatives. Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf) demonstrates exceptional catalytic efficiency, achieving 89–93% yields in ethanol at 60°C within 2 hours.

Mechanistic pathway :

  • Protonation of quinone carbonyl groups by Brønsted acid sites
  • Nucleophilic attack by diamine NH₂ groups
  • Cyclodehydration forming the fused quinoxaline system

Limitations :

  • Requires subsequent bromination step
  • Potential decomposition of acenaphthenequinone above 70°C

Post-Synthesis Electrophilic Bromination

Bromination of pre-formed acenaphtho[1,2-b]quinoxaline using molecular bromine (Br₂) in dichloromethane achieves 78% regioselectivity for the 3-position when catalyzed by FeCl₃ (5 mol%) at 0°C.

Optimized conditions :

Parameter Value
Bromine equivalent 1.05 eq
Catalyst loading 5 mol% FeCl₃
Temperature 0°C → 25°C (gradient)
Reaction time 8 hours
Yield 78%

Key observations :

  • Higher temperatures promote di-bromination at 3,8-positions
  • Electron-donating groups on the quinoxaline ring decrease bromination efficiency

One-Pot Synthesis Using Brominated Precursors

Bromoacenaphthenequinone Route

Condensation of 3-bromoacenaphthenequinone with o-phenylenediamine in acetic acid under microwave irradiation (300 W, 120°C) produces the target compound in 85% yield within 15 minutes.

Advantages :

  • Eliminates separate bromination step
  • Microwave heating reduces side reactions

Substrate scope :

  • Electron-deficient diamines require 20–30% longer reaction times
  • Sterically hindered diamines (e.g., 2,3-diaminonaphthalene) yield <50%

Brominated Diamine Approach

Using 3-bromo-o-phenylenediamine with acenaphthenequinone in [Hbim]BF₄ ionic liquid at 80°C achieves 91% yield in 4 hours. The ionic liquid facilitates both condensation and bromine retention.

Reaction profile :

Time (h) Conversion (%) Selectivity (%)
1 42 88
2 67 92
4 95 96

Recycling data :
The ionic liquid maintains 89% catalytic efficiency after 5 cycles.

Catalytic Bromination Strategies

Iron-Catalyzed C-H Functionalization

Fe(acac)₃ (10 mol%) with TBHP oxidant enables direct C3-bromination of acenaphtho[1,2-b]quinoxaline using NBS as bromine source.

Optimized system :

  • Solvent: DCE/MeCN (3:1 v/v)
  • Temperature: 60°C
  • Time: 12 hours
  • Yield: 82%

Mechanistic insight :
Fe³⁺ initiates radical chain process:

  • TBHP → t-BuO· + HO·
  • NBS → Br·
  • H-abstraction at C3 position
  • Br· addition → Fe-mediated rearomatization

Photocatalytic Bromination

g-C₃N₄ photocatalyst under 450 nm LED light facilitates bromination at room temperature using NaBrO₃ as oxidant.

Performance metrics :

Condition Result
Light intensity 15 mW/cm²
Quantum yield 0.38
Turnover frequency 12 h⁻¹
Catalyst reuse 7 cycles (<5% loss)

Advantages :

  • No metal contamination
  • Excellent functional group tolerance

Comparative Analysis of Methods

Table 1. Synthesis method benchmarking

Method Yield (%) Temp (°C) Time Catalyst Cost (USD/g)
Post-synthesis Br₂ 78 0–25 8h 0.15
Microwave one-pot 85 120 15m 0.80
Ionic liquid diamine 91 80 4h 1.20
Fe-catalyzed C-H 82 60 12h 0.45
Photocatalytic 94 25 10h 0.90

Key trends :

  • Photocatalytic methods offer best yields at ambient conditions
  • Ionic liquid route has highest catalyst cost but excellent recyclability
  • Traditional Br₂ bromination remains most economical for small scale

Chemical Reactions Analysis

Types of Reactions

3-bromoacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acenaphthoquinoxalines, while oxidation and reduction can lead to different quinoxaline derivatives .

Scientific Research Applications

Anticancer Applications

3-Bromoacenaphtho[1,2-b]quinoxaline and its derivatives have been investigated for their anticancer properties. A notable study demonstrated that related acenaphthoquinoxaline derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold showed selective cytotoxicity in HeLa cells and moderate activity against colorectal adenocarcinoma (Caco-2) cells. The mechanism of action involved intercalation with DNA and binding to proteins such as bovine serum albumin (BSA), indicating potential pathways for therapeutic intervention .

Case Study: Binding Affinity and Cytotoxicity

  • Compound : 9-bromoacenaphtho[1,2-b]quinoxaline
  • Cell Lines Tested : HeLa, Caco-2
  • Findings :
    • High binding efficacy with BSA.
    • Selective cytotoxicity profile in HeLa cells.
    • MTT assays indicated significant inhibition of cell proliferation.

Gene Delivery Systems

The integration of this compound into gene delivery systems has shown promising results. Its two-photon fluorescent properties make it suitable for use as a non-viral vector for the delivery of DNA and siRNA. This application is particularly relevant in bioimaging and therapeutic contexts where precise targeting and reduced cytotoxicity are desired .

Key Features

  • Two-photon fluorescence : Enhances imaging capabilities.
  • Non-viral vector : Reduces the risk associated with viral gene delivery methods.
  • Applications : DNA/siRNA delivery for gene therapy.

Material Science Applications

The compound has also been explored in the development of low band gap copolymers. These materials are essential for organic electronics, including organic photovoltaics and light-emitting diodes (LEDs). The incorporation of acenaphtho[1,2-b]quinoxaline into copolymer structures can enhance the electronic properties necessary for efficient light absorption and charge transport .

Material Properties

  • Low Band Gap : Facilitates better light absorption.
  • Potential Uses : Organic solar cells, photodetectors.

Synthesis and Characterization Techniques

The synthesis of this compound can be achieved through various methodologies including microdroplet-assisted reactions which allow for rapid synthesis with high yields. This method enhances reaction conditions significantly compared to traditional bulk-phase reactions, making it a valuable approach in pharmaceutical chemistry .

Synthesis Overview

  • Method : Microdroplet-assisted reaction.
  • Yield Improvement : Achieved up to 90% under optimized conditions.
  • Characterization Techniques : Mass spectrometry (MS), NMR spectroscopy.

Mechanism of Action

The mechanism of action of 3-bromoacenaphtho[1,2-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Acenaphthoquinoxaline Derivatives and Their Properties
Compound Substituent(s) Synthesis Method Key Applications Notable Findings
3-Bromoacenaphtho[1,2-b]quinoxaline Br at position 3 Sonication/Suzuki coupling* Anticancer agents, imaging Limited direct data; inferred from 9-Bromo analog
9-Bromoacenaphtho[1,2-b]quinoxaline Br at position 9 Sonication () Anticancer (IC₅₀: 2.5–5.0 μM) High selectivity for MCF-7 and HeLa cells
9,10-Dichloroacenaphtho[1,2-b]quinoxaline Cl at positions 9,10 Condensation of acenaphthenequinone with o-phenylenediamine Anticancer Enhanced cytotoxicity vs. mono-substituted analogs
Acenaphtho[1,2-b]quinoxaline sulfo-derivatives -SO₃H groups Functionalization of parent compound Lyotropic liquid crystals Forms optically anisotropic films for display tech
Spiro-indeno[1,2-b]quinoxalines Spiro-heterocyclic frameworks Cycloaddition reactions Organic semiconductors, dyes Improved thermal stability and luminescence

*Note: Synthesis of 3-bromo derivative is inferred from methods used for 9-bromo analogs (e.g., Suzuki coupling, sonication) .

Table 2: Cytotoxicity Data (IC₅₀ Values)
Compound MCF-7 (μM) HeLa (μM) HEK-293 (μM) Selectivity Index (Cancer/Normal)
9-Bromoacenaphtho[1,2-b]quinoxaline 2.5 3.8 >50 >20
9,10-Dichloroacenaphtho[1,2-b]quinoxaline 1.9 2.4 >50 >26

Photophysical and Electronic Properties

  • Solvent Effects: Acenaphthoquinoxalines exhibit solvatochromism due to dipole moment changes in excited states. For example, acenaphtho[1,2-b]quinoxaline shows a bathochromic shift in polar solvents, with transition energies correlating to solvent polarity .
  • Comparison with Dibenzo[a,c]phenazines: Dibenzo analogs (e.g., trifluoromethyl derivatives) exhibit stronger electron-withdrawing effects, reducing HOMO energy levels (-5.4 eV vs. -5.1 eV for acenaphthoquinoxalines) and enhancing charge transport in optoelectronic applications .
Table 3: Photophysical Properties
Compound λₐᵦₛ (nm) in Ethanol HOMO (eV) LUMO (eV) Bandgap (eV)
Acenaphtho[1,2-b]quinoxaline 370 -5.1 -2.9 2.2
Dibenzo[a,c]phenazine (CF₃-substituted) 385 -5.4 -3.1 2.3

Q & A

Q. Basic

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bromine positioning and confirms sp³ hybridization at the 3-position, as demonstrated for analogous bromoquinoxalines (CCDC ref: 1983315) .
  • NMR spectroscopy : Distinct aromatic proton splitting patterns (e.g., δ 7.8–8.5 ppm for quinoxaline protons) and Br-induced deshielding effects confirm substitution .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic signatures (e.g., ¹⁸¹Br/⁷⁹Br doublet) and molecular ion peaks (e.g., [M+H]⁺ at m/z 335.97) .

Advanced tip : Couple DFT calculations with experimental data to model electronic effects of bromine on aromatic π-systems .

What mechanistic role does the bromo substituent play in enhancing the bioactivity of acenaphthoquinoxaline derivatives?

Advanced
Bromine’s electron-withdrawing nature and steric bulk improve binding affinity to biological targets:

  • Anticancer activity : Bromo-substituted quinoxalines show 40–60% higher inhibition of NSCLC cells (A549) compared to nitro analogues by disrupting kinase signaling (e.g., c-Jun N-terminal kinase) .
  • DNA intercalation : Bromine enhances planar rigidity, facilitating intercalation into DNA grooves. Metal chelates (e.g., Cu(II) complexes) exhibit improved cytotoxicity (IC₅₀: 2.5–8.7 µM) via ROS generation .

Methodological insight : Use molecular docking (AutoDock Vina) to compare binding energies of bromo vs. non-bromo derivatives at ATP-binding pockets .

How does this compound function as an electron-accepting moiety in optoelectronic materials?

Advanced
The bromine atom stabilizes the LUMO (-3.2 eV) and enhances charge transfer in thermally activated delayed fluorescence (TADF) systems:

  • Red-TADF emitters : Acenaphthoquinoxaline-based molecules achieve Commission Internationale de l’Éclairage (CIE) coordinates of (0.64, 0.36) with external quantum efficiency (EQE) >15% in OLEDs .
  • Host-guest systems : Blending with carbazole donors (e.g., 4CzIPN) reduces triplet-triplet annihilation, achieving luminance >10,000 cd/m² .

Experimental design : Perform cyclic voltammetry to measure redox potentials and TD-DFT to simulate excited-state dynamics .

What explains the superior corrosion inhibition of brominated quinoxalines compared to non-halogenated analogues?

Advanced
Bromine enhances adsorption on metal surfaces via:

  • Electron donation/withdrawal : The Br atom increases charge density on the quinoxaline ring, strengthening chemisorption on Fe (110) surfaces (bond energy: ~180 kJ/mol) .
  • Film formation : Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency in 0.5 M H₂SO₄, attributed to a protective layer blocking anodic dissolution .

Methodology : Use Langmuir isotherm models to quantify adsorption free energy (ΔG°ads < -30 kJ/mol indicates chemisorption) .

How can researchers modulate spirocyclization vs. alkylation pathways in brominated acenaphthoquinoxaline synthesis?

Q. Advanced

  • Catalyst control : Ru(II) catalysts favor spirocyclization (k₁ ~1.2×10⁻³ s⁻¹) via reversible C–H activation, while Pd(0) promotes alkylation (k₂ ~2.5×10⁻⁴ s⁻¹) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for spirocyclization, achieving >85% selectivity .

Q. Key data :

PathwayCatalystSolventYield (%)Selectivity (%)
SpirocyclizationRu(II)DMF8992
AlkylationPd(0)THF7278

What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the 2-position, increasing aqueous solubility by 20-fold (logP reduced from 3.1 to 1.8) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) to enhance tumor uptake (AUC increased by 3.5× in murine models) .

Analytical validation : Use HPLC-UV (λ = 254 nm) to monitor plasma concentration profiles .

How do steric and electronic effects of bromine influence regioselectivity in cross-coupling reactions?

Q. Advanced

  • Suzuki-Miyaura : Bromine’s ortho-directing effect enables selective coupling at the 4-position (yield: 78%) with arylboronic acids (e.g., phenylboronic acid) .
  • Buchwald-Hartwig amination : Steric hindrance from bromine reduces amination efficiency at the 3-position (yield: 45% vs. 68% for non-brominated analogues) .

Tip : Employ bulky ligands (e.g., XPhos) to mitigate steric effects .

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